REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2=[N:8][O:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[Cl:11][S:12]([O-])(=[O:14])=[O:13]>C(Cl)(Cl)Cl>[Cl:11][S:12]([C:5]1[C:6]2[C:7](=[N:8][O:9][N:10]=2)[C:2]([F:1])=[CH:3][CH:4]=1)(=[O:14])=[O:13]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2C1=NON2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)[O-]
|
Name
|
ice water
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
reacted for an additional two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform very quickly
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Type
|
CONCENTRATION
|
Details
|
reduced pressure concentrated
|
Type
|
EXTRACTION
|
Details
|
The remaining extract
|
Type
|
CUSTOM
|
Details
|
was then collected
|
Type
|
CONCENTRATION
|
Details
|
reduced pressure concentrated
|
Type
|
CUSTOM
|
Details
|
4.0 g of a pale brown needle-shaped crystalline substance with a melting point of between 64° and 66° C. were obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C2=NON=C21)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |